molecular formula C15H20N4 B7527566 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline

Cat. No. B7527566
M. Wt: 256.35 g/mol
InChI Key: FHQZIYSXAVTFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline, also known as DMQX, is a synthetic compound that is widely used in scientific research. DMQX belongs to the class of quinoline derivatives and is a potent antagonist of the ionotropic glutamate receptor.

Mechanism of Action

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline acts as a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. By blocking the transmission of signals between neurons, 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline can modulate various physiological and pathological processes that are mediated by the ionotropic glutamate receptor.
Biochemical and Physiological Effects:
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline has been shown to modulate various physiological and pathological processes in the brain. It has been shown to reduce the severity of seizures in animal models of epilepsy. 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline has also been shown to modulate the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. Additionally, 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline has been shown to modulate the activity of the NMDA receptor, which is another type of glutamate receptor that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline is its potency as an antagonist of the ionotropic glutamate receptor. This property makes it a valuable tool for studying the role of the receptor in various physiological and pathological processes. However, one of the limitations of 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline is its lack of selectivity for different subtypes of the ionotropic glutamate receptor. This can make it difficult to study the specific role of individual subtypes of the receptor in various processes.

Future Directions

There are several future directions for the use of 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline in scientific research. One direction is the development of more selective antagonists of the ionotropic glutamate receptor. This would allow for a more detailed study of the specific role of individual subtypes of the receptor in various processes. Another direction is the use of 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline in the development of new therapies for neurological disorders such as epilepsy and Parkinson's disease. 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline has shown promise as a potential therapeutic agent in animal models of these disorders, and further research is needed to explore its potential in humans.
In conclusion, 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline is a synthetic compound that is widely used in scientific research as a tool to study the ionotropic glutamate receptor. 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline has several advantages as a research tool, including its potency as an antagonist of the receptor. However, it also has limitations, including its lack of selectivity for different subtypes of the receptor. Future research on 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline should focus on developing more selective antagonists of the receptor and exploring its potential as a therapeutic agent for neurological disorders.

Synthesis Methods

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline can be synthesized by the reaction of 4,5-dimethyl-1,2,4-triazole-3-carboxaldehyde with 6-methylquinoline in the presence of a reducing agent. The reaction yields 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline as a white crystalline solid with a melting point of 196-198°C.

Scientific Research Applications

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline is widely used in scientific research as a tool to study the ionotropic glutamate receptor. The ionotropic glutamate receptor is a type of receptor that is involved in the transmission of signals between neurons in the brain. 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline is a potent antagonist of this receptor, which means that it can block the transmission of signals between neurons. This property of 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline makes it a valuable tool for studying the role of the ionotropic glutamate receptor in various physiological and pathological processes.

properties

IUPAC Name

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-11-6-7-14-13(9-11)5-4-8-19(14)10-15-17-16-12(2)18(15)3/h6-7,9H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQZIYSXAVTFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)CC3=NN=C(N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.